4-(4-Chlorophenyl)-1-tosyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)-1-tosyl-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles It is characterized by the presence of a chlorophenyl group and a tosyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-1-tosyl-1H-pyrazol-5-amine typically involves the reaction of 4-chlorophenylhydrazine with tosyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring. The reaction conditions often require refluxing the mixture in an appropriate solvent like dichloromethane or ethanol .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-1-tosyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of boronic acids or esters
Major Products Formed
Substitution: Formation of substituted pyrazoles.
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Coupling: Formation of biaryl pyrazoles
Scientific Research Applications
4-(4-Chlorophenyl)-1-tosyl-1H-pyrazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-1-tosyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)Imidazole: Shares the chlorophenyl group but has an imidazole ring instead of a pyrazole ring.
Bis(4-chlorophenyl) sulfone: Contains two chlorophenyl groups and a sulfone linkage.
5-(4-Chlorophenyl)-1,3,4-thiadiazole: Contains a thiadiazole ring with a chlorophenyl group.
Uniqueness
4-(4-Chlorophenyl)-1-tosyl-1H-pyrazol-5-amine is unique due to the presence of both a tosyl group and a pyrazole ring, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H14ClN3O2S |
---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2-(4-methylphenyl)sulfonylpyrazol-3-amine |
InChI |
InChI=1S/C16H14ClN3O2S/c1-11-2-8-14(9-3-11)23(21,22)20-16(18)15(10-19-20)12-4-6-13(17)7-5-12/h2-10H,18H2,1H3 |
InChI Key |
YNDPYLQUPQSXNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C=N2)C3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.